2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide -

2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide

Catalog Number: EVT-4723517
CAS Number:
Molecular Formula: C19H23F3N6O
Molecular Weight: 408.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. This compound demonstrates potent anti-inflammatory activity both in vitro and in vivo. Importantly, EPPA-1 exhibits a significantly improved therapeutic index compared to first and second-generation PDE4 inhibitors like rolipram, roflumilast, and cilomilast. This is attributed to its low emetogenic activity.

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor. It effectively reduces pulmonary and systemic arterial pressures and increases cardiac output in rats. This compound shows higher potency in decreasing pulmonary arterial pressure compared to other Rho kinase inhibitors like Y-27632 and fasudil. SB-772077-B also attenuates the increase in pulmonary arterial pressure induced by monocrotaline.

GSK356278

Compound Description: GSK356278, chemically named as 5-(5-((2,4-dimethylthiazol-5-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine, is a potent, selective, and brain-penetrant PDE4 inhibitor. It shows anxiolytic and cognition-enhancing effects in preclinical models without inducing the side effects typical of other PDE4 inhibitors. GSK356278 has a superior therapeutic index compared to rolipram and roflumilast in various preclinical species, making it a potential candidate for further development in treating psychiatric and neurological diseases.

1-[1,3-dimethyl-4-(2-methylethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]-4-(3,5-dichloro-4-pyridinyl)-semicarbazide (JTE013)

Compound Description: JTE013 is a selective antagonist of the sphingosine 1-phosphate receptor 2 (S1P2). In contrast to TY-52156 (an S1P3 antagonist) which inhibits both S1P-induced increases in intracellular calcium and Rho activation, JTE013 selectively inhibits Rho activation. This indicates its specific role in modulating S1P2 receptor-mediated signaling pathways.

2-{1-[2-(fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl}-5(4-morpholinyl)-4,6-pyrimidinediamine (BAY 41-8543)

Compound Description: BAY 41-8543 is a soluble guanylyl cyclase (sGC) stimulator. It acts by enhancing the enzymatic activity of sGC, leading to vasodilation.

Properties

Product Name

2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide

IUPAC Name

2-[3,6-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methylacetamide

Molecular Formula

C19H23F3N6O

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C19H23F3N6O/c1-6-27-13(4)14(8-23-27)9-26(5)16(29)10-28-18-17(12(3)25-28)15(19(20,21)22)7-11(2)24-18/h7-8H,6,9-10H2,1-5H3

InChI Key

XKJUNHJIKQAFSM-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)CN(C)C(=O)CN2C3=NC(=CC(=C3C(=N2)C)C(F)(F)F)C)C

Canonical SMILES

CCN1C(=C(C=N1)CN(C)C(=O)CN2C3=NC(=CC(=C3C(=N2)C)C(F)(F)F)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.